molecular formula C11H17N3O6 B14687989 3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione CAS No. 34484-23-6

3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B14687989
CAS No.: 34484-23-6
M. Wt: 287.27 g/mol
InChI Key: YVGOSTORCZHNFK-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a pentofuranosyl group attached to a pyrimidine ring, which is further substituted with an aminoethyl group. Pyrimidine derivatives are known for their significant roles in various biological processes and are often found in nucleic acids such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pentofuranosyl derivative with a pyrimidine base under acidic or basic conditions. The aminoethyl group can be introduced through nucleophilic substitution reactions using appropriate amine reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in nucleic acid analogs and as a probe for understanding nucleic acid interactions.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity. The pentofuranosyl group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: A nucleoside with a similar pyrimidine base but different sugar moiety.

    Thymidine: Another nucleoside with a pyrimidine base, commonly found in DNA.

    Uridine: A nucleoside with a similar structure, involved in RNA synthesis.

Uniqueness

3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

34484-23-6

Molecular Formula

C11H17N3O6

Molecular Weight

287.27 g/mol

IUPAC Name

3-(2-aminoethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H17N3O6/c12-2-4-13-7(16)1-3-14(11(13)19)10-9(18)8(17)6(5-15)20-10/h1,3,6,8-10,15,17-18H,2,4-5,12H2

InChI Key

YVGOSTORCZHNFK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N(C1=O)CCN)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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